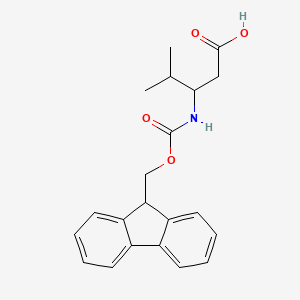

N-羟基-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

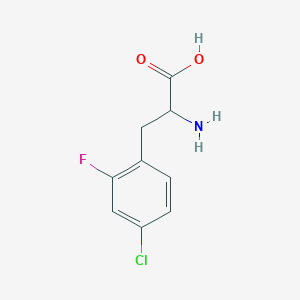

N-Hydroxy-2,4-dimethoxy-benzamidine is a chemical compound that falls within the broader class of benzamidine derivatives. These compounds are known for their potential biological applications and have been the subject of various synthetic and characterization studies. Although the provided papers do not directly discuss N-Hydroxy-2,4-dimethoxy-benzamidine, they offer insights into related compounds and methodologies that could be relevant for its synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of benzamidine derivatives can be achieved through various methods. One approach involves the transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines, which leads to the formation of benzamidine heterocycles . Another method reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related to benzamidines, using 4-aminophenazone . These methods highlight the versatility and creativity in the synthesis of benzamidine derivatives, which could be adapted for the synthesis of N-Hydroxy-2,4-dimethoxy-benzamidine.

Molecular Structure Analysis

The molecular structure of benzamidine derivatives is characterized by the presence of a benzamidine moiety, which can be further substituted with various functional groups. The molecular structure is crucial as it influences the compound's reactivity and interaction with biological targets. For instance, the synthesis of optically active derivatives of nicardipine, a dihydropyridine derivative, demonstrates the importance of stereochemistry in the biological activity of such compounds .

Chemical Reactions Analysis

Benzamidine derivatives can undergo various chemical reactions. The thermal decomposition of N,N-dialkoxyamides, a class of compounds related to benzamidines, proceeds through homolysis to form free radicals rather than rearrangements to esters . This suggests that N-Hydroxy-2,4-dimethoxy-benzamidine could also exhibit interesting reactivity patterns under thermal conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamidine derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the solubility and stability of the compound. The synthesis and characterization of N,N-dialkoxyamides provided insights into the carbonyl stretch frequencies and carbonyl (13)C NMR properties, indicating strong inhibition of amide resonance . These properties are essential for understanding the behavior of benzamidine derivatives in different environments and could be relevant for N-Hydroxy-2,4-dimethoxy-benzamidine.

Biological Evaluation and Case Studies

Benzamidine derivatives have been evaluated for various biological activities. For instance, a series of benzamide derivatives were screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing that these compounds have the potential to bind nucleotide protein targets . Additionally, novel benzamide derivatives were synthesized and examined for their gastrointestinal prokinetic activity, with some compounds showing promising results . These studies provide a foundation for the potential biological evaluation of N-Hydroxy-2,4-dimethoxy-benzamidine.

科学研究应用

抗氧化和抗菌特性

N-羟基-2,4-二甲氧基苯甲酰胺及其衍生物已被合成并研究其抗氧化和抗菌活性。由二甲氧基苯甲酸合成的化合物显示出显着的体外抗氧化活性,包括总抗氧化剂、自由基清除和金属螯合活性。其中一些化合物还表现出有效的金属螯合活性。此外,针对革兰氏阳性和革兰氏阴性细菌确定了这些化合物的抗菌活性,证明了这些化合物在不同应用领域的潜力 (Yakan 等人,2020 年).

代谢和药物开发

在人肝细胞中研究了苯甲酰胺肟(N-羟基酰胺的衍生物)的代谢。发现苯甲酰胺肟会发生 O-葡萄糖醛酸化,UGT1A9 被认为是此过程最有效的酶。这项研究提供了对苯甲酰胺肟代谢及其在前药开发中的潜在用途的见解,它可以作为活性酰胺的前体 (Fröhlich 等人,2005 年).

Sigma-2 受体探针

与 N-羟基-2,4-二甲氧基苯甲酰胺相关的化合物被研究为 sigma-2 受体的潜在探针。研究发现,某些苯甲酰胺类似物(如 RHM-1)在体外对 sigma-2 受体表现出很高的亲和力,表明它们在研究 sigma-2 受体中具有潜在用途 (Xu 等人,2005 年).

晶体学和分子结构分析

含有苯甲酰胺阳离子的质子转移加合物(与 N-羟基-2,4-二甲氧基苯甲酰胺相关)已被研究其超分子缔合。这项研究提供了对二甲氧基苯甲酸与苯甲酰胺的分子盐形式的详细见解,展示了晶体学和分子结构 (Irrera 等人,2012 年).

抗糖尿病作用

与 N-羟基-2,4-二甲氧基苯甲酰胺在结构上相似的化合物,如 2,5-二甲氧基(4-甲氧基苯基)苯甲酰胺,已被研究其潜在的抗糖尿病作用。该研究将该化合物确定为一种有效的抗糖尿病剂,表明了开发新抗糖尿病药物的潜在途径 (Hwang 等人,2015 年).

属性

IUPAC Name |

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELDGUNYOPEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405135 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500024-82-8 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)

![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)

![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)